8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one
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Overview
Description
8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one is a bicyclic compound that features a unique structure with potential applications in various fields of science and industry. This compound is characterized by its oxabicyclo[3.2.1]octane core, which is a common motif in many biologically active molecules. The presence of the hex-2-en-1-yl side chain adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the oxabicyclo[3.2.1]octane scaffold via asymmetric cycloadditions. For instance, the use of cyclic azomethine ylides in 1,3-dipolar cycloadditions with acryloylpyrazolidinone under a rhodium (II) complex/chiral Lewis acid binary system has been reported to yield optically active oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity The use of continuous flow chemistry and catalytic systems can enhance the efficiency and sustainability of the production process specific industrial methods for the large-scale production of 8-(Hex-2-EN-1-YL)-2-oxabicyclo[32
Chemical Reactions Analysis
Types of Reactions
8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxabicyclo[3.2.1]octane core into different derivatives.
Substitution: The hex-2-en-1-yl side chain can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of new synthetic methodologies.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The compound’s core structure is found in various biologically active molecules, making it a potential lead compound for drug discovery.
Industry: It can be used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The oxabicyclo[3.2.1]octane core can interact with enzymes, receptors, or other proteins, modulating their activity. The hex-2-en-1-yl side chain may enhance the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the bicyclic core but contains a nitrogen atom, making it a key scaffold in tropane alkaloids.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: A derivative with a benzyl group, used in various synthetic applications.
Uniqueness
8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one is unique due to its specific side chain and oxygen-containing bicyclic core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
143292-40-4 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
8-hex-2-enyl-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-11-10-7-8-12(11)15-13(14)9-10/h4-5,10-12H,2-3,6-9H2,1H3 |
InChI Key |
NBEBFAHGCVMBTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCC1C2CCC1OC(=O)C2 |
Origin of Product |
United States |
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